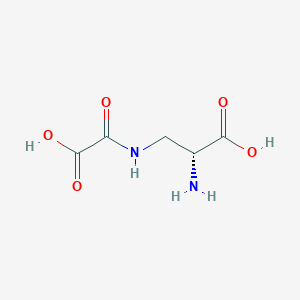

D-Dencichin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58086-31-0 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 |

IUPAC Name |

(2R)-2-amino-3-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m1/s1 |

InChI Key |

NEEQFPMRODQIKX-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O |

Isomeric SMILES |

C([C@H](C(=O)O)N)NC(=O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Determinants of Dencichin Bioactivity: L-Isomer Toxicity vs. Hemostatic Efficacy

Executive Summary

Dencichin (commonly identified as

This technical guide delineates the critical biological activity differences between these stereoisomers, providing researchers with the mechanistic grounding necessary for drug development and safety profiling. The central thesis is that bioactivity—both therapeutic (hemostasis) and toxic (neurolathyrism)—is strictly restricted to the L-enantiomer , driven by the stereoselectivity of glutamate receptors and downstream hypoxia-inducible factor (HIF-1) signaling.

Chemical Architecture & Stereochemical Foundation

To understand the divergence in activity, one must first distinguish the specific isomerism at play. Dencichin is often confused with its positional isomers, but the critical distinction for this guide is the chirality at the

Structural Comparison

-

L-Dencichin (

-L-ODAP): The naturally occurring form found in Panax notoginseng roots (Sanqi) and Lathyrus sativus seeds (Grass Pea). It possesses an S-configuration at the -

This compound (

-D-ODAP): The synthetic enantiomer (R-configuration). It does not occur naturally in significant quantities. - -ODAP: A positional isomer often co-occurring in plants. It is non-toxic and distinct from the D/L stereoisomers.

Table 1: Physicochemical Profile of Dencichin Isomers

| Feature | L-Dencichin ( | This compound ( | |

| Origin | Natural (Panax, Lathyrus) | Synthetic / Research Tool | Natural (Minor component) |

| Chirality | L- (S) | D- (R) | L- (S) |

| AMPA Receptor | Potent Agonist | Inactive / Weak Antagonist | Inactive |

| HIF-1 Stabilization | Yes (Potent) | No | No |

| Hemostatic Activity | High | Negligible | Low/None |

| Toxicity | Neurotoxic (Neurolathyrism) | Non-toxic | Non-toxic |

Pharmacodynamics: The Stereospecific "Lock and Key"

The biological divergence between D- and L-Dencichin is driven by the stereoselectivity of the AMPA-type glutamate receptor .

Neurotoxicity Mechanism (The L-Isomer Curse)

L-Dencichin acts as an excitotoxin by mimicking the neurotransmitter L-glutamate. Its structural conformation allows it to bind deep within the ligand-binding domain (LBD) of the AMPA receptor, triggering a massive influx of Calcium (

-

L-Isomer Action: Binds AMPA receptor

Channel opening -

D-Isomer Action: The D-configuration creates steric hindrance within the glutamate binding pocket. It fails to stabilize the "clam-shell" closure of the receptor required for ion channel activation. Research indicates D-ODAP may act as a weak antagonist at NMDA receptors but does not trigger the excitotoxic cascade associated with the L-isomer.

HIF-1 Stabilization: A Critical Biomarker

A definitive differentiator identified in recent molecular studies is the stabilization of Hypoxia-Inducible Factor-1 (HIF-1) .

-

L-Dencichin: Induces nuclear translocation and stabilization of HIF-1 in human neuroblastoma cells. This pathway is linked to its ability to modulate mitochondrial function and potentially offer neuroprotection against hypoxia at low doses.

-

This compound: Fails completely to stabilize HIF-1. This serves as a robust negative control in experimental assays, proving that the metabolic effects of Dencichin are receptor-mediated and stereospecific.

Figure 1: Divergent signaling pathways of Dencichin stereoisomers. Note the central role of L-Dencichin in both toxicity and hemostasis, while this compound remains largely inert.

Hemostatic Activity: The Therapeutic Divide

In the context of Panax notoginseng (Sanqi), Dencichin is prized for its ability to arrest bleeding.[1] This activity is also stereoselective.

-

Mechanism: L-Dencichin enhances platelet aggregation and increases the expression of surface glycoproteins (likely via interaction with integrin signaling pathways). It significantly shortens clotting time (CT) and prothrombin time (PT).

-

D-Isomer Inactivity: There is no evidence in current pharmacopoeia or literature to suggest this compound possesses hemostatic properties. The receptor systems governing platelet activation (e.g., ADP receptors, Glycoprotein IIb/IIIa) are stereoselective for L-amino acid derivatives. Consequently, This compound is not a viable substitute for hemostatic therapy.

Experimental Protocols for Separation & Validation

Because synthetic Dencichin may contain racemic mixtures, and natural extraction can yield impurities, rigorous separation is required.

Chiral Separation Protocol (HILIC-MS/MS)

Standard reverse-phase HPLC often fails to separate these polar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

Step-by-Step Methodology:

-

Column Selection: Use a zwitterionic HILIC column (e.g., ZIC-HILIC) which offers superior selectivity for charged amino acids.

-

Mobile Phase:

-

Phase A: 10 mM Ammonium Acetate in Water (pH 3.0).

-

Phase B: Acetonitrile.

-

Gradient: Isocratic hold at high organic (80% B) or shallow gradient to separate the

-isomer and enantiomers.

-

-

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

Transition: m/z 177

116 (loss of oxalyl group).

-

-

Validation: this compound will typically elute at a different retention time than the L-isomer due to interaction with the chiral stationary phase (if a chiral column is used) or can be distinguished by co-elution with isotopically labeled standards.

Figure 2: Analytical workflow for separating and validating Dencichin isomers prior to biological testing.

Implications for Drug Development

For professionals developing Dencichin-based therapeutics:

-

Purity is Paramount: The presence of this compound is likely an inert impurity rather than a toxic one, but it dilutes potency. However, the presence of the L-isomer in a "safe" D-isomer formulation would be catastrophic due to neurotoxicity.

-

Therapeutic Index: The L-isomer has a narrow therapeutic window. It is hemostatic at lower doses but neurotoxic at accumulated high doses. This compound does not offer a safer alternative because it lacks the efficacy.

-

Safety Strategy: Drug candidates must be 100% L-isomer for efficacy, but dosing regimens must be strictly controlled to prevent the "Lathyrism" excitotoxic threshold from being reached.

References

-

Stereospecificity of HIF-1 Stabilization: Title:Lessons from neurolathyrism: A disease of the past & the future of Lathyrus sativus. Source: Indian J Med Res (2013). URL:[Link] (Confirms L-ODAP but not D-ODAP stabilizes HIF-1)

-

Dencichin Identity & Hemostatic Application: Title:Panax notoginseng preparation plus aspirin versus aspirin alone on platelet aggregation... Source: Frontiers in Pharmacology (2022). URL:[Link] (Identifies Dencichin as the active hemostatic L-isomer)

-

Neurotoxicity Mechanism (AMPA Receptor): Title:Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP). Source: Journal of Neuroscience Research (1995). URL:[Link]

-

Analytical Separation (HILIC): Title:An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus. Source: MDPI (2015). URL:[Link]

Sources

The Endogenous Nature of Dencichin in Panax notoginseng: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of D-dencichin, a significant non-protein amino acid found in Panax notoginseng. It serves as a crucial resource for researchers, scientists, and professionals in drug development by elucidating the natural occurrence, biosynthesis, and physiological relevance of this compound. We will delve into the analytical methodologies for its quantification, its distribution within the plant, and its dual role as both a therapeutic agent and a potential neurotoxin. The guide aims to equip the scientific community with the foundational knowledge required for further research and potential therapeutic applications of this compound.

Introduction: The Chemical Identity of Dencichin

Dencichin, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-protein amino acid.[1][2][3] While it is a recognized bioactive compound in the traditional Chinese medicine herb Panax notoginseng, it is also found in other plant species, notably in Lathyrus sativus (grass pea), where it is identified as a neurotoxin responsible for the neurological disorder lathyrism.[3][4] This dual identity underscores the importance of rigorous scientific investigation into its dose-dependent effects and therapeutic potential. In the context of P. notoginseng, dencichin is primarily recognized for its hemostatic and anti-inflammatory properties.[2][5]

Natural Occurrence and Biosynthesis in Panax notoginseng

Contrary to any ambiguity, scientific evidence unequivocally confirms that this compound is an endogenous compound synthesized by Panax notoginseng.[5][6][7] Its biosynthesis is a complex enzymatic process that has been a subject of genomic and biochemical studies.

The Biosynthetic Pathway

The biosynthesis of dencichin in P. notoginseng involves several key enzymatic steps.[6] While the complete pathway is still under active investigation, a proposed mechanism involves the transformation of L-serine. The pathway is believed to proceed as follows:

-

L-serine is first converted to O-acetyl-L-serine by the enzyme serine acetyltransferase (SAT).

-

Next, β-cyanoalanine synthase (β-CAS) catalyzes the reaction of O-acetyl-L-serine with isoxazolin-5-one to form β-(isoxazolin-5-on-2-yl)-L-alanine (BIA) .

-

BIA is then proposed to be converted into L-2,3-Diaminopropionic acid (L-Dap) .

-

Finally, an enzyme from the BAHD acyltransferase family facilitates the synthesis of dencichin from L-Dap.[6]

Proposed biosynthetic pathway of Dencichin in Panax notoginseng.

Distribution of Dencichin within Panax notoginseng

The concentration of dencichin is not uniform throughout the P. notoginseng plant. Analytical studies have revealed a distinct distribution pattern, with the highest concentrations generally found in the roots. This differential accumulation has significant implications for both traditional medicinal use and modern drug development, as the choice of plant part for extraction will directly impact the yield of the target compound.

Quantitative Analysis of Dencichin Content

A study utilizing high-performance liquid chromatography (HPLC) provided a detailed analysis of dencichin content in various parts of P. notoginseng. The findings are summarized in the table below:

| Plant Part | Relative Dencichin Content (%) | Concentration (mg/g) in Forest vs. Field Grown |

| Rootlets | 39.59 | Not Specified |

| Main Roots | 29.91 | Forest: Lower, Field: Higher |

| Leaves | 16.21 | Forest: 5.52 ± 2.26, Field: 3.93 ± 1.72 |

| Stems | 14.29 | Not Specified |

| Data sourced from a study by an unspecified author.[2][5] |

These findings indicate that the root system, particularly the rootlets, is the primary site of dencichin accumulation.[2][5] Furthermore, cultivation conditions, such as forest versus field growing, can significantly influence the dencichin concentration in different plant organs.[5]

Analytical Methodologies for the Quantification of Dencichin

Accurate and reliable quantification of dencichin is paramount for quality control of P. notoginseng raw materials and derived products. Several analytical techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed method for the determination of dencichin due to its high sensitivity and accuracy.[2] A notable advantage is the ability to perform the analysis without the need for derivatization, simplifying the sample preparation process.

Experimental Protocol: HPLC-DAD for Dencichin Quantification

-

Sample Preparation:

-

Obtain a powdered sample of the desired P. notoginseng plant part.

-

Perform an extraction using a suitable solvent, such as a hot reflux with purified water.[8]

-

Filter the extract to remove particulate matter.

-

The resulting solution can be directly injected into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An optimized aqueous-organic mobile phase. Ion-pair chromatography using reagents like Tetrabutyl ammonium hydroxide can also be employed.[9]

-

Detection: Diode Array Detector (DAD) set to the appropriate wavelength for dencichin detection.

-

Flow Rate and Temperature: Optimized for optimal separation and peak shape.

-

-

Quantification:

-

A calibration curve is generated using certified dencichin reference standards.

-

The concentration of dencichin in the sample is determined by comparing its peak area to the calibration curve.

-

Method Validation Parameters:

| Parameter | Typical Value |

| Recovery Rate | 80-110% |

| Relative Standard Deviation (RSD) | <10% |

| Limit of Detection (LOD) | 0.003% (w/w) |

| Limit of Quantification (LOQ) | 0.01% (w/w) |

| Validation data for a specific HPLC-DAD method.[2][5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers another powerful technique for the quantitative determination of dencichin. This method typically requires derivatization to increase the volatility of the analyte.

Experimental Protocol: GC-MS with Ethyl Chloroformate Derivatization

-

Sample Preparation and Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The dencichin derivative is separated on the GC column and detected by the mass spectrometer.

-

-

Quantification:

-

Generate a calibration curve using derivatized dencichin standards.

-

Quantify the dencichin in the sample based on the peak area relative to the internal standard.

-

Workflow for the analytical quantification of Dencichin.

Pharmacological and Toxicological Profile

Dencichin exhibits a range of biological activities, making it a compound of significant interest for drug development. However, its potential for neurotoxicity necessitates a careful evaluation of its safety profile.

Therapeutic Effects

-

Hemostatic Activity: Dencichin is well-documented for its ability to promote hemostasis, which is the cessation of bleeding. This property is a cornerstone of the traditional use of P. notoginseng for traumatic injuries.[6]

-

Anti-inflammatory Effects: The compound has also been shown to possess anti-inflammatory properties.[2][5]

-

Cardiovascular Protection: P. notoginseng, containing dencichin and other bioactive compounds like saponins, is used in the management of various cardiovascular conditions.[8][10][11][12] It is suggested to relax blood vessels, which may improve blood flow.[10]

Neurotoxicity

The neurotoxic potential of dencichin (as β-ODAP) is primarily associated with its consumption in large quantities from Lathyrus sativus.[13] The neurotoxicity is linked to a neurological disorder called neurolathyrism.[1] It is important to note that the concentration of dencichin in P. notoginseng and the traditional methods of preparation may mitigate this risk. However, for the development of purified dencichin as a therapeutic agent, a thorough toxicological assessment is imperative. Interestingly, high-temperature processing has been shown to significantly reduce the neurotoxic component of dencichin.[3]

Conclusion

References

-

Title: The chromosome-scale high-quality genome assembly of Panax notoginseng provides insight into dencichine biosynthesis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PubMed Source: PubMed URL: [Link]

-

Title: Panax Notoginseng - Uses, Side Effects, and More Source: WebMD URL: [Link]

-

Title: Genotypic Variation in the Concentration of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) in Grass Pea (Lathyrus sativus L.) Seeds Is Associated with an Accumulation of Leaf and Pod β-ODAP during Vegetative and Reproductive Stages at Three Levels of Water Stress - PubMed Source: PubMed URL: [Link]

-

Title: [Content determination of dencichine in Panax Notoginseng by a reversed phase ion-pair chromatography] - PubMed Source: PubMed URL: [Link]

-

Title: Chemical structures of dencichine, i.e.,-N-oxalyl-l-,-diaminopropionic acid (-ODAP). Source: ResearchGate URL: [Link]

-

Title: Development of Panax notoginseng saponins-loaded orodispersible films: A potential approach to enhance delivery efficacy in older adults - Journal of Applied Pharmaceutical Science Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Effect of Panax notoginseng Saponins and Major Anti-Obesity Components on Weight Loss Source: Frontiers in Pharmacology URL: [Link]

-

Title: Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Study on Chemical Constituents of Panax notoginseng Leaves - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.) - Frontiers Source: Frontiers in Plant Science URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genotypic Variation in the Concentration of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) in Grass Pea (Lathyrus sativus L.) Seeds Is Associated with an Accumulation of Leaf and Pod β-ODAP during Vegetative and Reproductive Stages at Three Levels of Water Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chromosome‐scale high‐quality genome assembly of Panax notoginseng provides insight into dencichine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. japsonline.com [japsonline.com]

- 9. [Content determination of dencichine in Panax Notoginseng by a reversed phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Panax Notoginseng: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.) [frontiersin.org]

Methodological & Application

Application Note: Chiral Separation of Dencichine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Dencichine

Dencichine, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2] For years, it has been recognized in traditional medicine for its hemostatic properties, aiding in the control of bleeding.[3] However, the pharmacological profile of dencichine is complex; at high doses, it is a known neurotoxin.[2] The natural form of this compound is the L-enantiomer. Recent pharmacological investigations have explored the synthetic D-enantiomer, D-dencichine, which has shown potential in elevating peripheral platelet levels without the associated neurotoxicity of the L-form.[4] This stark difference in the biological activities of the enantiomers underscores the critical need for robust and reliable analytical methods for their chiral separation. Such methods are essential for pharmacokinetic studies, quality control of therapeutic preparations, and for furthering our understanding of the distinct physiological roles of each enantiomer.

This application note provides a detailed protocol for the chiral separation of dencichine enantiomers, primarily focusing on a validated High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization. Additionally, it discusses the principles of other potential techniques such as direct chiral HPLC, Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Physicochemical Properties of Dencichine

Dencichine is a highly polar, water-soluble amino acid.[5][6] These characteristics, coupled with its weak ultraviolet (UV) absorption, present challenges for direct analysis by conventional reversed-phase HPLC, as it typically results in poor retention on standard C18 columns.[6] To overcome these analytical hurdles, derivatization is often employed to enhance detectability and chromatographic retention.[5][6]

| Property | Value/Description | Source |

| Chemical Name | β-N-oxalyl-L-α,β-diaminopropionic acid | [1][6] |

| Molecular Formula | C5H8N2O5 | |

| Solubility | Soluble in water | [5][6] |

| Key Analytical Challenges | High polarity, weak UV absorbance | [6] |

Principle of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved through various chromatographic and electrophoretic techniques. The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and, consequently, can be separated.[7]

A widely accepted mechanism for chiral recognition is the "three-point interaction model," which posits that for effective separation, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, while the other enantiomer can only form two or fewer of these interactions.[7] This difference in binding affinity leads to differential retention times in chromatography or mobilities in electrophoresis.

Protocol 1: Chiral Separation by HPLC with Pre-column Derivatization

This protocol is based on the validated method by Zhu et al. (2006) for the enantioselective determination of dencichine in biological matrices.[7] It employs an indirect approach where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9]

Workflow for HPLC-based Chiral Separation of Dencichine

Caption: Workflow for the indirect chiral separation of Dencichine by HPLC.

Step-by-Step Protocol

1. Reagents and Materials:

-

Dencichine enantiomers (L- and D-form) or racemic mixture

-

o-phthaldialdehyde (OPA)

-

N-isobutanoyl-L-cysteine (NIBC)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (deionized or HPLC grade)

-

ODS (C18) HPLC column

-

HPLC system coupled with a mass spectrometer (MS)

2. Preparation of Derivatization Reagent:

-

Prepare the derivatization solution containing OPA and the chiral thiol, NIBC, in a suitable buffer. The presence of the chiral thiol (NIBC) is crucial for the formation of diastereomers.

3. Sample Preparation and Derivatization:

-

Dissolve the dencichine standard or sample in an appropriate solvent.

-

For biological samples like plasma, perform a deproteinization step followed by solid-phase extraction (SPE) for sample cleanup and concentration.[7]

-

Mix the sample solution with the derivatization reagent and allow the reaction to proceed to completion. This reaction forms diastereoisomeric isoindole derivatives.[7]

4. HPLC-MS Conditions:

-

Column: A standard ODS (C18) column is suitable for the separation of the formed diastereomers.[7]

-

Mobile Phase: A gradient elution program is employed.[7]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous formic acid

-

-

Gradient Program: Optimize the gradient to achieve baseline separation of the diastereomeric peaks. A typical starting point could be a linear gradient from a low to a high percentage of acetonitrile over a set time.

-

Flow Rate: A standard analytical flow rate (e.g., 1 mL/min) can be used, but should be optimized for the specific column dimensions.

-

Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity.[7] Use selected ion monitoring (SIM) to detect the specific mass-to-charge ratio of the derivatized dencichine diastereomers.

5. Data Analysis:

-

Identify the peaks corresponding to the two diastereomers based on their retention times.

-

Quantify the peak areas to determine the concentration of each enantiomer and calculate the enantiomeric excess (ee) or enantiomeric ratio.

Alternative and Emerging Techniques for Chiral Separation

While the indirect HPLC method is well-validated, direct chiral separation methods and other techniques offer potential advantages in terms of simplicity and speed.

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.[10][] For a polar amino acid like dencichine, several types of CSPs could be effective:

-

Crown Ether-based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[12]

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are versatile and widely used for resolving a broad range of chiral compounds.[13]

-

Macrocyclic Antibiotic-based CSPs: Chirobiotic phases, for example, have shown excellent results in the analysis of various amino acids.[5]

Method Development Considerations for Direct Chiral HPLC:

-

Column Screening: The selection of the appropriate CSP is largely empirical. Screening a variety of CSPs with different chiral selectors is the first step.

-

Mobile Phase Optimization: The composition of the mobile phase (e.g., percentage of organic modifier, type of alcohol, presence of acidic or basic additives) significantly influences the separation and must be carefully optimized.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[3][6] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity.[14]

Advantages of SFC for Chiral Separations:

-

Speed: Higher flow rates can be used without a significant loss in efficiency, leading to shorter analysis times.[14]

-

Green Chemistry: The use of CO2 as the mobile phase reduces the consumption of toxic organic solvents.[6]

-

Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC.[3]

For dencichine, a polar molecule, SFC method development would involve using polar organic modifiers (e.g., methanol, ethanol) in the CO2 mobile phase and screening various polysaccharide-based or other suitable CSPs.

Capillary Electrophoresis (CE)

CE is another high-efficiency separation technique that is well-suited for chiral analysis of polar compounds.[15] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[16]

Potential Chiral Selectors for Dencichine in CE:

-

Cyclodextrins: These are commonly used and effective chiral selectors for a wide range of compounds, including amino acids.[4]

-

Macrocyclic Antibiotics: Similar to their use in HPLC, these can be effective chiral selectors in the CE background electrolyte.[16]

-

Polysaccharides: High concentrations of polysaccharides like amylose can be used as a separation medium.[16]

CE offers advantages such as short analysis times and low sample and reagent consumption.[17]

Conclusion

The chiral separation of dencichine enantiomers is of paramount importance for the development of safe and effective therapeutics. The detailed HPLC protocol involving pre-column derivatization provides a robust and validated method for the accurate quantification of L- and D-dencichine. Furthermore, direct chiral HPLC, SFC, and CE represent promising alternative techniques that can offer advantages in terms of speed, efficiency, and reduced solvent consumption. The choice of the most suitable method will depend on the specific application, available instrumentation, and the desired analytical outcome, whether it be for routine quality control, pharmacokinetic analysis, or preparative separation.

References

-

Zhu, J., Zhou, X., Zheng, H., & Li, Z. (2006). Enantioselective determination of dencichine in rabbit plasma by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 840(2), 124-131. Available at: [Link]

-

Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Supercritical Fluid Chromatography. Buchi.com. Available at: [Link]

-

Separation of enantiomers and conformers of Tofisopam. Chiral Technologies. Available at: [Link]

-

Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. PubMed. Available at: [Link]

- Process for separating enantiomers from a racemic mixture. Google Patents.

-

Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PMC. Available at: [Link]

-

Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization. ResearchGate. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Pharmacological activities of Dencichine: A review of recent progress. ResearchGate. Available at: [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

-

Recent advances in enantioseparation by capillary electrophoresis using antibiotics and polysaccharides as chiral selectors A review. ResearchGate. Available at: [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

-

The Isolation and Characterization of β-N-Oxalyl-L-α,β-Diaminopropionic Acid: A Neurotoxin from the Seeds of Lathyrus sativus*. ACS Publications. Available at: [Link]

-

Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. Available at: [Link]

-

Enantiomer Separations by Capillary Electrophoresis. PubMed. Available at: [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

-

Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. ACS Omega. Available at: [Link]

-

Enantiomerism. Deranged Physiology. Available at: [Link]

-

The chemical structure of dencichine (a) and carbocisteine (b). ResearchGate. Available at: [Link]

-

Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Development and Application of an In-Capillary CE-DAD Method for the Inhibitory Screening of Natural Extracts Towards Acetylcholinesterase Enzyme. MDPI. Available at: [Link]

-

A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. afmps. Available at: [Link]

Sources

- 1. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selvita.com [selvita.com]

- 7. Enantioselective determination of dencichine in rabbit plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. afmps.be [afmps.be]

- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Synthesis of D-Dencichin: A Detailed Guide for Researchers

Introduction: The Significance of D-Dencichin

This compound, also known as β-N-oxalyl-D-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid with significant biological activities.[1] It is the D-enantiomer of a compound naturally found in plants of the Lathyrus genus and has garnered interest in the scientific community for its potential therapeutic applications. Unlike its L-isomer, which is a known neurotoxin, this compound is being investigated for various pharmacological properties. The precise synthesis of this D-enantiomer is crucial for advancing research into its biological functions and potential as a drug candidate.

This comprehensive guide provides detailed protocols for the chemical synthesis of this compound from two readily available chiral precursors: D-serine and D-2,3-diaminopropionic acid (D-DAP). The methodologies described herein are designed to be robust and reproducible, offering researchers a clear path to obtaining high-purity this compound for their studies.

PART 1: Synthesis of this compound from D-Serine

This synthetic route leverages the stereocenter of D-serine to construct the this compound backbone. The key transformation is the conversion of the hydroxyl group of D-serine into an amino group with retention of configuration. Two effective strategies to achieve this are presented below.

Strategy A: Reductive Amination Approach

This strategy involves the conversion of a protected D-serine derivative into an aldehyde, followed by reductive amination to introduce the second nitrogen atom, and subsequent oxidation to the carboxylic acid.

Caption: Synthetic workflow from D-Serine to this compound via reductive amination.

Step 1: Protection of D-Serine

The initial step is to protect the amino and hydroxyl groups of D-serine to prevent unwanted side reactions in subsequent steps. The use of Fmoc for the amino group and a tert-butyl ether for the hydroxyl group is a common and effective strategy.[2][3]

-

Protocol:

-

Suspend D-serine in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate, to the suspension.

-

Cool the mixture in an ice bath and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the product with an organic solvent.

-

The hydroxyl group can be protected as a tert-butyl ether using isobutylene in the presence of a strong acid catalyst.

-

Step 2: Reduction to Aldehyde

The protected D-serine is then reduced to the corresponding aldehyde, N-Fmoc-D-serinal derivative.

-

Protocol:

-

Dissolve the protected D-serine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

-

Quench the reaction carefully with a suitable reagent like methanol or Rochelle's salt solution.

-

Extract the product and purify by column chromatography.

-

Step 3: Reductive Amination

This is a crucial step to introduce the second amino group. The aldehyde is reacted with an amine source in the presence of a reducing agent.[4]

-

Protocol:

-

Dissolve the aldehyde from the previous step in a solvent like 1,2-dichloroethane (DCE).

-

Add a source of ammonia, such as ammonium acetate, or a protected amine.

-

Add a mild reducing agent, for instance, sodium triacetoxyborohydride (STAB).[4]

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with an aqueous basic solution and extract the product.

-

Step 4: Oxidation to Carboxylic Acid

The primary alcohol of the diaminopropanol derivative is oxidized to a carboxylic acid.

-

Protocol:

-

Dissolve the protected diaminopropanol in a suitable solvent mixture (e.g., acetonitrile, water, and a buffer).

-

Add a catalyst system such as TEMPO and sodium chlorite.

-

Stir the reaction at room temperature, monitoring the progress by TLC.

-

Quench the reaction and purify the resulting protected D-DAP.

-

Step 5: Oxalylation and Deprotection

The final steps involve the oxalylation of the newly introduced amino group and the removal of all protecting groups.

-

Protocol:

-

Selectively deprotect the second amino group if necessary.

-

Dissolve the protected D-DAP in an aprotic solvent like dioxane or THF.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Slowly add oxalyl chloride or a similar oxalylating agent at a low temperature.[5][6]

-

Stir until the reaction is complete.

-

Perform a final deprotection step to remove the remaining protecting groups (e.g., Fmoc and tert-butyl) using appropriate conditions (e.g., piperidine for Fmoc and a strong acid like TFA for tert-butyl).[7][8]

-

Purify the final product, this compound, by recrystallization or chromatography.

-

Strategy B: Mitsunobu Reaction Approach

An alternative and often efficient method for converting the hydroxyl group of D-serine into an amino group is through a Mitsunobu reaction, which proceeds with inversion of stereochemistry. To retain the D-configuration at the alpha-carbon, this inversion at the beta-carbon is of no consequence to the final product's core stereochemistry.

Caption: Synthetic workflow from a D-Serine derivative to this compound via a Mitsunobu reaction.

Step 1: Preparation of N-Boc-D-serine methyl ester

-

Protocol:

-

Esterify the carboxylic acid of D-serine to the methyl ester using standard methods (e.g., thionyl chloride in methanol).

-

Protect the amino group with a Boc group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Step 2: Mitsunobu Reaction

The hydroxyl group is converted to an azide using hydrazoic acid (HN₃) under Mitsunobu conditions.[9][10][11]

-

Protocol:

-

Dissolve the N-Boc-D-serine methyl ester in an anhydrous solvent like THF.

-

Add triphenylphosphine (PPh₃).

-

Cool the solution in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

-

Add a source of azide, such as a solution of hydrazoic acid in toluene.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the resulting β-azido derivative by column chromatography.

-

Step 3: Reduction of the Azide

The azide is reduced to the corresponding amine.

-

Protocol:

-

Dissolve the azido compound in a solvent like methanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter off the catalyst and concentrate the solution to obtain the protected D-DAP methyl ester.

-

Step 4: Oxalylation and Deprotection

-

Protocol:

-

Follow a similar oxalylation procedure as described in Strategy A, Step 5, reacting the free β-amino group with oxalyl chloride.

-

Deprotect the Boc group and the methyl ester to yield this compound. Saponification with a base like lithium hydroxide can be used to hydrolyze the ester, followed by acidification to remove the Boc group.

-

PART 2: Synthesis of this compound from D-2,3-Diaminopropionic Acid (D-DAP)

Starting from D-DAP offers a more direct route to this compound, as the core diamino acid structure is already in place. The main challenge lies in the selective protection of the two amino groups to allow for the specific oxalylation of the β-amino group.

Strategy: Selective Oxalylation of Orthogonally Protected D-DAP

A highly efficient approach is to use a commercially available, orthogonally protected D-DAP derivative, such as Fmoc-D-Dap(Boc)-OH. This allows for the selective deprotection of the Boc group on the β-amino group, followed by oxalylation.

Caption: Synthetic workflow from a protected D-DAP derivative to this compound.

Step 1: Selective Deprotection of the β-Amino Group

The Boc group is selectively removed under acidic conditions, leaving the Fmoc group intact.[][13][14]

-

Protocol:

-

Dissolve Fmoc-D-Dap(Boc)-OH in a suitable solvent like DCM.

-

Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can be adjusted to control the reaction rate.

-

Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure to obtain the Fmoc-D-Dap-OH derivative.

-

Step 2: Oxalylation of the β-Amino Group

The free β-amino group is then reacted with an oxalylating agent.

-

Protocol:

-

Dissolve the Fmoc-D-Dap-OH in an aprotic solvent like THF or dioxane.

-

Add a non-nucleophilic base, such as DIPEA, to neutralize the amino acid salt.

-

Cool the mixture in an ice bath and slowly add a solution of oxalyl chloride in the same solvent.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction until completion, then work up by adding water and extracting the product.

-

Step 3: Final Deprotection

The final step is the removal of the Fmoc protecting group from the α-amino group.[3][15]

-

Protocol:

-

Dissolve the Nβ-oxalyl-Nα-Fmoc-D-DAP in a solvent like DMF.

-

Add a solution of piperidine in DMF (typically 20%).

-

Stir the mixture at room temperature. The deprotection is usually rapid.

-

Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purify the final product, this compound, by recrystallization or preparative HPLC to obtain a high-purity sample.

-

Data Presentation

Table 1: Key Reagents and Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Typical Time |

| From D-Serine (Reductive Amination) | ||||

| Protection (Fmoc) | Fmoc-Cl, NaHCO₃ | Dioxane/Water | 0 °C to RT | 4-12 h |

| Reduction to Aldehyde | DIBAL-H | DCM or THF | -78 °C | 1-3 h |

| Reductive Amination | NH₄OAc, STAB | DCE | RT | 12-24 h |

| Oxidation | TEMPO, NaClO₂ | Acetonitrile/Water | RT | 2-6 h |

| Oxalylation | Oxalyl chloride, DIPEA | Dioxane | 0 °C to RT | 1-4 h |

| From D-Serine (Mitsunobu) | ||||

| Mitsunobu Reaction | PPh₃, DEAD, HN₃ | THF | 0 °C to RT | 6-18 h |

| Azide Reduction | H₂, Pd/C | Methanol | RT | 2-8 h |

| From D-DAP | ||||

| Boc Deprotection | TFA | DCM | RT | 1-2 h |

| Oxalylation | Oxalyl chloride, DIPEA | THF | 0 °C to RT | 1-4 h |

| Fmoc Deprotection | 20% Piperidine in DMF | DMF | RT | 15-30 min |

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product and key intermediates.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final this compound product.

-

Optical Rotation: Measurement of the specific rotation can also be used to confirm the stereochemical identity of the product.

Conclusion and Field-Proven Insights

The synthetic routes outlined in this guide provide researchers with reliable and adaptable protocols for the preparation of this compound. The choice between starting from D-serine or a protected D-DAP derivative will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the research group.

Expertise & Experience:

-

Protecting Group Strategy: The choice of orthogonal protecting groups like Fmoc and Boc is fundamental to the success of these syntheses.[][13] Fmoc is base-labile, while Boc is acid-labile, allowing for their selective removal without affecting the other. This orthogonality is the cornerstone of modern peptide and amino acid chemistry.

-

Mitsunobu Reaction: While powerful, the Mitsunobu reaction requires careful control of reaction conditions and anhydrous solvents to be successful. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification.

-

Oxalylation: Oxalyl chloride is a highly reactive and moisture-sensitive reagent. It should be handled with care in a fume hood, and reactions should be performed under an inert atmosphere.

By following these detailed protocols and considering the provided insights, researchers and drug development professionals can confidently synthesize this compound, enabling further exploration of its therapeutic potential.

References

- Molecules. 2020 Mar 13;25(6):1313. doi: 10.3390/molecules25061313.

- ResearchGate. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- ResearchGate. (2009).

- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- ResearchGate. (2009). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid.

- BOC Sciences.

- ACS Publications. (1975). Chemical synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid and optical specificity in its neurotoxic action.

- Organic Chemistry Portal. Mitsunobu Reaction.

- AAPPTec. Planning a Peptide Synthesis.

- Organic Syntheses. (2004). PREPARATION OF 2-(TRANS-2-(4-FLUOROPHENYL)VINYL)-3-NITROBENZOYL CHLORIDE.

- Organic Chemistry Portal.

- National Institutes of Health. (2018). Advances in Fmoc solid-phase peptide synthesis.

- ACS Publications. (1964).

- ChemRxiv. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters.

- Organic Chemistry Portal. (2021).

- ACS Publications. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.

- Semantic Scholar. (2005). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

- Slideshare. (2018). T boc fmoc protocols in peptide synthesis.

- Wikipedia. Oxalyldiaminopropionic acid.

- Master Organic Chemistry. (2017).

- ACS Publications. (2020).

- Sigma-Aldrich.

- National Institutes of Health. (2021).

- MDPI. (2017). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase.

- PubMed. (2011). Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP)

- ResearchGate. (2020).

Sources

- 1. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Enantioselective Separation of D-Dencichine via Zwitterionic LC-MS/MS

Executive Summary

Dencichine (

-

Regio-isomerism: Separation of the neurotoxic

-form from the non-toxic -

Enantiomerism: Separation of the bioactive L-Dencichine from its D-enantiomer (D-Dencichine).

While L-Dencichine is therapeutic, D-amino acid impurities often arise during extraction, processing, or synthesis, potentially altering the toxicological profile. Standard C18 columns fail to retain this highly polar zwitterion, and standard HILIC methods often resolve regio-isomers (

This guide details a Direct Chiral LC-MS/MS Protocol using Zwitterionic Chiral Stationary Phases (Cinchona alkaloid-based) to achieve baseline resolution of D-Dencichine without derivatization.

The Analytical Challenge: Why Standard Columns Fail

Dencichine is a polar, zwitterionic non-protein amino acid. Its chemical nature dictates the failure of conventional chromatography:

-

Reverse Phase (C18): Dencichine elutes in the void volume (

) due to high hydrophilicity. -

Standard Chiral Phases (Amylose/Cellulose): These typically require Normal Phase (Hexane/IPA) conditions, in which Dencichine is insoluble.

-

Derivatization (e.g., Marfey’s Reagent): While effective, it introduces kinetic variability, increases sample prep time, and can cause racemization of labile species.

The Solution: Zwitterionic Ion-Exchange Chiral Phases

The optimal solution utilizes a Zwitterionic Chiral Stationary Phase (CSP) , specifically the Chiralpak ZWIX(+) . This column employs a double ion-pairing mechanism that interacts simultaneously with the positively charged amine and negatively charged carboxyl/oxalate groups of Dencichine.

Decision Matrix: Selecting the Right Column

Figure 1: Decision matrix for selecting the stationary phase based on the specific isomer separation requirement.

Protocol: Direct Chiral Separation via Chiralpak ZWIX(+)[1]

This protocol utilizes the Chiralpak ZWIX(+) (3µm), which contains a Cinchona alkaloid-derived chiral selector fused with a weak anion exchanger. This phase is ideal for LC-MS because it functions best with volatile organic acid/base buffers in methanol.

Materials & Reagents[2][3][4][5]

-

Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm).

-

Mobile Phase A: Methanol (LC-MS Grade).

-

Mobile Phase B: Water (LC-MS Grade).

-

Additives: Formic Acid (FA) and Ammonium Formate (AmF) or Diethylamine (DEA).[1]

-

Note: For LC-MS, 50mM Formic Acid + 25mM Ammonium Formate is the gold standard buffer for ZWIX columns to ensure proper double ion-pairing.

-

LC Conditions[4][6][7]

| Parameter | Setting | Rationale |

| Mobile Phase | 98% MeOH / 2% H2O | High organic content promotes strong ion-pairing interactions essential for ZWIX retention. |

| Additives | 50 mM Formic Acid + 25 mM Ammonium Formate | Acts as counter-ions for the zwitterionic selector.[1] The specific ratio (2:1 Acid:Base) maintains the necessary proton activity. |

| Flow Rate | 0.4 mL/min | Optimized for 3.0 mm ID columns and ESI efficiency. |

| Temperature | 25°C - 35°C | Lower temperature (25°C) generally improves chiral resolution ( |

| Injection Vol | 2 - 5 µL | Keep low to prevent peak broadening in high-organic mobile phase. |

| Elution Mode | Isocratic | Gradient elution is rarely needed for enantiomers on ZWIX; isocratic ensures stable baseline for MS. |

MS/MS Detection Parameters (ESI+)

Dencichine is detected in positive ion mode (

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |

| Dencichine | 177.1 | 116.1 | 15 | 100 |

| Dencichine (Q2) | 177.1 | 88.0 | 25 | 100 |

| IS (e.g., L-DAPA) | 105.1 | 88.0 | 12 | 100 |

-

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV

-

Desolvation Gas: 800 L/hr

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

Figure 2: End-to-end workflow for the extraction and chiral analysis of Dencichine.

Alternative Protocol: Crown Ether (Trace D-Isomer Analysis)

If the D-isomer is present in trace amounts (<0.1%) , the elution order becomes critical. In standard chromatography, you want the minor impurity (D-) to elute before the major peak (L-) to avoid tailing interference.

-

Mechanism: Chiral crown ether forms a host-guest complex with the primary ammonium group.

-

Elution Order: D-Dencichine elutes FIRST , followed by L-Dencichine.

-

Mobile Phase: pH 1.5 - 2.0 (HClO4 or TFA) / Acetonitrile (80:20).

-

Limitation: The highly acidic mobile phase is less MS-friendly (requires corrosion-resistant system or post-column neutralization) compared to the ZWIX method.

Recommendation: Use ZWIX(+) for general quantification and profiling. Use Crownpak CR-I(+) only if you specifically need to quantify ultra-trace D-levels in a high L-background and require D-first elution.

Scientific Validation & Troubleshooting

Self-Validating the Method

To ensure the peaks observed are true enantiomers and not just regio-isomers (

-

Racemization Check: Inject a pure L-Dencichine standard. It should show a single peak.

-

Spiking: Spike the L-standard with a known D-amino acid standard (if available) or subject the L-standard to harsh basic conditions (pH 10, 60°C, 1 hr) to induce partial racemization. The appearance of a new peak with identical MS transitions confirms the chiral separation.

-

Ratio Consistency: The ratio of the transitions (177->116 / 177->88) must remain constant across both D- and L- peaks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Retention ( | Water content too high. | Reduce water in mobile phase to <2%. ZWIX requires high organic mode. |

| Peak Tailing | Ionic interaction mismatch. | Increase Ammonium Formate concentration (up to 50mM) to sharpen peaks. |

| Low Sensitivity | Ion suppression from additives. | Ensure Formic Acid/Ammonium Formate ratio is 2:1. Avoid Diethylamine (DEA) if using sensitive MS. |

| Pressure High | Methanol viscosity. | Increase column temperature to 35-40°C (monitor resolution). |

References

-

Chiralpak ZWIX(+) Instruction Manual. Daicel Chiral Technologies. (Provides the foundational mechanism for double ion-pairing separation of amino acids). Link

-

Ilko, V., et al. (2014). "Separation of Amino Acids on Chiral Zwitterionic Stationary Phases." Journal of Chromatography A. (Establishes the protocol for using MeOH/FA/AmF buffers for LC-MS of amino acids). Link[4]

-

Kuo, Y. T., et al. (2019).

-ODAP and Its -

Shimadzu Application News No. C149. "Chiral Amino Acid Analysis System That Uses Column Switching (Crownpak CR-I)."[3] (Demonstrates the D-first elution order using Crown ether columns). Link

-

Wang, Q., et al. (2016). "Determination of Dencichine in Panax notoginseng." Frontiers in Pharmacology. (Context for Dencichine extraction and stability). Link

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of D-Dencichin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating D-Dencichin and its derivatives. This compound, the D-isomer of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP), represents a unique non-proteinogenic amino acid with potential applications in drug discovery and development. The incorporation of D-amino acids into peptides can significantly enhance their proteolytic stability and modulate their biological activity. This guide details the strategic considerations and step-by-step protocols for the successful synthesis of this compound-containing peptides using the widely adopted Fmoc/tBu orthogonal protection strategy. It addresses the specific challenges associated with the unique structure of this compound and provides field-proven insights to ensure high-yield and high-purity synthesis.

Introduction to this compound and Its Significance

Dencichine, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-proteinogenic amino acid found in the seeds of the grass pea Lathyrus sativus.[1][2][3] While the L-isomer is a known neurotoxin associated with the neurological disorder lathyrism, the unique structural features of its D-enantiomer, this compound, make it an intriguing building block for peptide-based drug design.[2][4] The incorporation of D-amino acids into peptide sequences is a well-established strategy to increase resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[5][6][7] The presence of the β-amino acid backbone and the N-terminal oxalyl group in this compound can also confer specific conformational constraints and new interaction possibilities, making its derivatives promising candidates for novel therapeutics.

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, offering significant advantages over solution-phase synthesis in terms of efficiency and purification.[8][9][10] This guide will focus on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild reaction conditions.[11][12]

Core Principles of SPPS for this compound Derivatives

The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][13][14] The synthesis proceeds from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-terminally protected amino acid.[13][14]

The Fmoc/tBu Orthogonal Strategy

The Fmoc/tBu strategy is based on the use of the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of the amino acids.[11][15] This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[16]

Key Considerations for this compound Synthesis

The synthesis of peptides containing this compound requires careful consideration of the following aspects:

-

Protection of this compound: The this compound monomer must be appropriately protected. The α-amino group should be protected with an Fmoc group. The α-carboxylic acid will be activated for coupling. The β-amino group is already acylated with the oxalyl group. The carboxylic acid of the oxalyl group might require protection, for instance as a tert-butyl ester, to prevent side reactions.

-

Coupling Reactions: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine like DIEA are generally effective.[5] However, due to the potential for steric hindrance from the β-substituted structure, extended coupling times or the use of more potent coupling agents may be necessary. Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test is crucial.[5]

-

Prevention of Racemization: While D-amino acids are generally less prone to racemization than their L-counterparts during activation, it is still a potential concern.[17] The use of urethane-based protecting groups like Fmoc and the addition of an auxiliary nucleophile such as HOBt or OxymaPure can minimize this risk.[17]

-

Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[18] A cleavage cocktail containing scavengers is essential to quench the reactive cationic species generated during this process and prevent the modification of sensitive residues.[19]

Detailed Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a hypothetical this compound-containing peptide (e.g., Ac-Tyr-D-Dencichin-Phe-Gly-NH2) on a 0.1 mmol scale.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| Rink Amide MBHA Resin | e.g., MilliporeSigma | 100-200 mesh, ~0.5 mmol/g |

| Fmoc-Gly-OH | e.g., Bachem | Peptide Synthesis Grade |

| Fmoc-Phe-OH | e.g., Bachem | Peptide Synthesis Grade |

| Fmoc-D-Dencichin(OtBu)-OH | Custom Synthesis | >98% Purity |

| Fmoc-Tyr(tBu)-OH | e.g., Bachem | Peptide Synthesis Grade |

| N,N'-Diisopropylethylamine (DIEA) | MilliporeSigma | Peptide Synthesis Grade |

| Piperidine | MilliporeSigma | Reagent Grade |

| N,N-Dimethylformamide (DMF) | MilliporeSigma | Peptide Synthesis Grade |

| Dichloromethane (DCM) | MilliporeSigma | ACS Grade |

| HBTU | MilliporeSigma | Peptide Synthesis Grade |

| HOBt | MilliporeSigma | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | MilliporeSigma | Reagent Grade |

| Triisopropylsilane (TIS) | MilliporeSigma | Reagent Grade |

| Dithiothreitol (DTT) | MilliporeSigma | Molecular Biology Grade |

| Acetic Anhydride | MilliporeSigma | Reagent Grade |

| Diethyl Ether (cold) | MilliporeSigma | ACS Grade |

Experimental Workflow

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and First Amino Acid Coupling

-

Place 200 mg of Rink Amide MBHA resin in a reaction vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[5]

-

Drain the DCM and wash the resin three times with 5 mL of DMF.

-

To remove the Fmoc group from the resin, add 5 mL of 20% piperidine in DMF and agitate for 20 minutes.

-

Drain the solution and wash the resin five times with 5 mL of DMF.

-

In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIEA (0.8 mmol, 8 eq) and mix for 1 minute to pre-activate the amino acid.[5]

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin three times with 5 mL of DMF.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Step 2: Subsequent Amino Acid Couplings

Repeat the following cycle for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-D-Dencichin(OtBu)-OH, Fmoc-Tyr(tBu)-OH):

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Washing: Drain the deprotection solution and wash the resin five times with 5 mL of DMF.

-

Coupling:

-

Pre-activate the next Fmoc-protected amino acid (0.4 mmol, 4 eq) with HBTU (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq), and DIEA (0.8 mmol, 8 eq) in 2 mL of DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF.

-

Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

Step 3: N-terminal Acetylation

-

After the final coupling cycle with Fmoc-Tyr(tBu)-OH, perform the Fmoc deprotection as described above.

-

Wash the resin three times with 5 mL of DMF.

-

Add a solution of acetic anhydride (0.5 mmol, 5 eq) and DIEA (0.5 mmol, 5 eq) in 5 mL of DMF.

-

Agitate for 30 minutes.

-

Drain the solution and wash the resin five times with 5 mL of DMF, followed by three washes with 5 mL of DCM.

-

Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

CAUTION: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. For peptides containing sensitive residues like Cys or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary.[20]

-

Add 5 mL of the cleavage cocktail to the dried peptidyl-resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.

-

Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet twice with cold diethyl ether.

-

Dry the crude peptide pellet under a stream of nitrogen.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound or peptide aggregation. | Extend coupling time to 4 hours or overnight. Double the amount of amino acid and coupling reagents. Use a more potent coupling agent like HATU. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours. Ensure the resin is completely dry before adding the cleavage cocktail. |

| Side Product Formation | Incomplete deprotection or side reactions during cleavage. | Ensure the correct cleavage cocktail and scavengers are used for the specific amino acid composition. Optimize cleavage time. |

| Racemization | Over-activation of the amino acid. | Avoid prolonged pre-activation times. Ensure the use of HOBt or OxymaPure in the coupling reaction. |

Conclusion

The solid-phase synthesis of this compound-containing peptides is a feasible yet challenging endeavor that requires careful optimization of reaction conditions. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can successfully synthesize these unique peptides for further investigation in drug discovery and development. The enhanced stability and novel structural features conferred by the incorporation of this compound open up new avenues for the design of next-generation peptide therapeutics.

References

- BenchChem. (2025). Solid-Phase Peptide Synthesis of Deltorphin and its Derivatives: Application Notes and Protocols for Researchers.

-

Blackledge, M. S., et al. (2015). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. Retrieved from [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Corte, J. R. D., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]

-

Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

-

Ruiz-Rodriguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. Retrieved from [Link]

-

Jaradat, D. M. M., et al. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2022). Biosynthesis of plant hemostatic dencichine in Escherichia coli. ResearchGate. Retrieved from [Link]

-

Biondani, G., & Bruna, E. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Retrieved from [Link]

-

Rao, S. L. N. (1995). Receptor interactions of beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus putative excitotoxin, with synaptic membranes. PubMed. Retrieved from [Link]

- CN105061247A - Improved synthesis method for dencichine. Google Patents.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Zhou, Z., et al. (2022). Biosynthesis of plant hemostatic dencichine in Escherichia coli. PubMed Central. Retrieved from [Link]

-

Kusumoto, K., et al. (2021). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase. MDPI. Retrieved from [Link]

-

Pallàs, M., et al. (2013). Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyldiaminopropionic acid. Retrieved from [Link]

- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Li, Y., et al. (2022). Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography. PubMed Central. Retrieved from [Link]

-

CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

-

Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]

-

Dixit, S., et al. (2022). Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time?. MDPI. Retrieved from [Link]

Sources

- 1. β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase [mdpi.com]

- 2. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. Neurotoxin (N-Oxalyl-L-α,β-Diamino Propionic Acid) Content in Different Plant Parts of Grass Pea (Lathyrus sativus L.) Spanning Seedling to Maturity Stage: Does It Increase over Time? | MDPI [mdpi.com]

- 4. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. peptide.com [peptide.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 17. peptide.com [peptide.com]

- 18. m.youtube.com [m.youtube.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Stereochemical Stability of Dencichine

The following technical guide serves as a specialized support resource for researchers working with Dencichine (